3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
3-(2-Bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromophenol, 7-methoxy-4H-chromen-4-one, and trifluoromethylating agents.
Formation of Intermediate: The first step involves the reaction of 2-bromophenol with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) to form the 2-bromophenoxide ion.
Coupling Reaction: The 2-bromophenoxide ion is then reacted with 7-methoxy-4H-chromen-4-one under basic conditions to form the desired ether linkage.
Trifluoromethylation: The final step involves the introduction of the trifluoromethyl group using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst (e.g., copper iodide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromone ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydride) to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s potential biological activities are of interest in the field of biology. It may be studied for its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Chromones are known for their anti-inflammatory, antioxidant, and anticancer activities, making this compound a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one would depend on its specific biological target. Generally, chromones exert their effects by interacting with enzymes or receptors, modulating various signaling pathways. The bromophenoxy and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure with a chlorine atom instead of bromine.
3-(2-Bromophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure with a hydroxy group instead of a methoxy group.
3-(2-Bromophenoxy)-7-methoxy-2-(methyl)-4H-chromen-4-one: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a key differentiator, as it can significantly influence the compound’s lipophilicity, metabolic stability, and biological activity. The bromophenoxy group also provides unique reactivity compared to other halogenated analogs.
This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrF3O4/c1-23-9-6-7-10-13(8-9)25-16(17(19,20)21)15(14(10)22)24-12-5-3-2-4-11(12)18/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQYNLJPGOBITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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